N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Description
N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, thiophene, and pyridazine moieties
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c18-13-5-3-12(4-6-13)10-19-16(22)11-24-17-8-7-14(20-21-17)15-2-1-9-23-15/h1-9H,10-11H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSLOGXDPMIZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and pyridazine intermediates, followed by their coupling with the fluorophenylmethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indoles: Recognized for their wide range of biological activities, including antiviral and anticancer effects.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Biological Activity
The compound N-[(4-fluorophenyl)methyl]-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfany}acetamide is a novel chemical entity with potential therapeutic applications. Its unique structure, which includes a fluorophenyl moiety and a pyridazin-thiophene component, suggests interesting biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Key Features:
- Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and may influence biological interactions.
- Pyridazin-Thiophene Linkage : This combination may contribute to unique pharmacological profiles.
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyridazinones have shown promising results against various cancer cell lines, suggesting that our compound might also possess similar properties.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyridazinone A | MCF-7 | 25.72 | Induces apoptosis |
| Pyridazinone B | U87 | 45.20 | PI3K pathway inhibition |
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on specific enzymes. For example, compounds with similar configurations have been evaluated for their ability to inhibit monoamine oxidase (MAO), which is crucial in neurodegenerative disease treatment.
Table 2: MAO Inhibition Potency
| Compound Name | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound X | 1.57 | 0.013 | 120.8 |
| Compound Y | 4.19 | 0.039 | 107.4 |
- Apoptosis Induction : Compounds derived from similar scaffolds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : The inhibition of enzymes such as MAO-A and MAO-B can lead to increased levels of neurotransmitters, potentially benefiting conditions like Alzheimer's disease.
Study on Anticancer Activity
In a recent study, a related compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 25.72 µM. The mechanism involved the activation of apoptotic pathways and suppression of tumor growth in vivo models.
Study on Neuroprotection
Another study investigated the neuroprotective effects of similar compounds on neuroblastoma cells, finding that they could effectively inhibit MAO-B with minimal cytotoxicity to healthy cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
